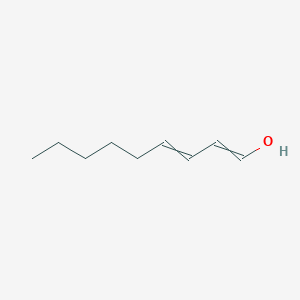
Nona-1,3-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-1,3-dien-1-ol is an organic compound with the molecular formula C₉H₁₆O It is a type of alcohol with a conjugated diene structure, meaning it contains two double bonds separated by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nona-1,3-dien-1-ol typically involves the use of conjugated dienes. One common method is the stereoselective synthesis of 1,3-dienes, which can be achieved through various coupling reactions, such as ene–ene coupling, ene–yne coupling, and yne–yne coupling . These reactions often require the use of transition metal catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of efficient catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Nona-1,3-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Nonadienal or nonanoic acid.
Reduction: Nona-1,3-diol.
Substitution: Various substituted nonadienes depending on the reagent used
Applications De Recherche Scientifique
Nona-1,3-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of Nona-1,3-dien-1-ol involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity. The conjugated diene structure allows it to participate in various chemical reactions, influencing its biological and chemical properties .
Comparaison Avec Des Composés Similaires
1,8-Nonadien-3-ol: Another diene alcohol with similar structural features but different positional isomerism.
Nona-3,6-dien-1-ol: A compound with double bonds at different positions, leading to different chemical properties.
Uniqueness: Nona-1,3-dien-1-ol is unique due to its specific double bond positions and the resulting chemical reactivity. Its conjugated diene structure provides distinct advantages in certain chemical reactions and applications compared to other similar compounds .
Propriétés
Numéro CAS |
923973-38-0 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
nona-1,3-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-10H,2-5H2,1H3 |
Clé InChI |
SFXXJAXRQPQJJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CC=CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


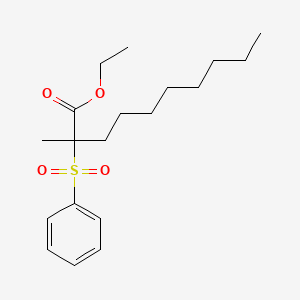
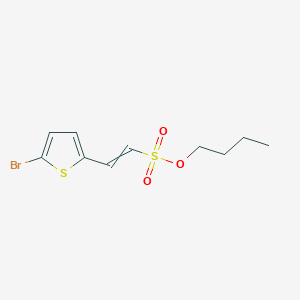
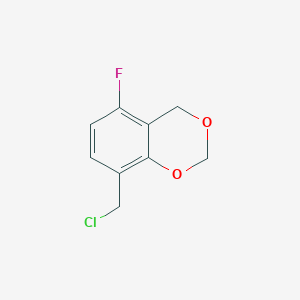
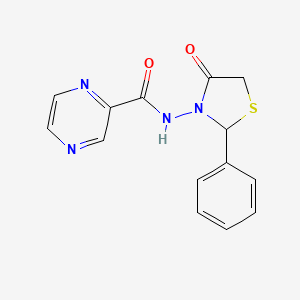

![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)
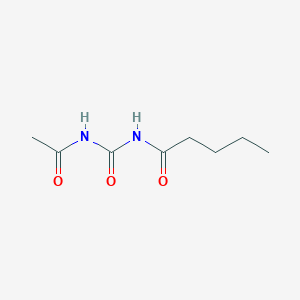

![Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide](/img/structure/B14188069.png)

![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)


